Octane, 3-ethyl-4-methyl
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Overview
Description
Octane, 3-ethyl-4-methyl is a branched alkane with the molecular formula C11H24 . It is one of the many isomers of octane, which are hydrocarbons with eight carbon atoms. This compound is characterized by the presence of an ethyl group attached to the third carbon and a methyl group attached to the fourth carbon of the octane chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octane, 3-ethyl-4-methyl typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through catalytic cracking and reforming processes. These processes involve breaking down larger hydrocarbon molecules into smaller ones and rearranging their structures to form branched alkanes. Catalysts such as zeolites are often used to facilitate these reactions under high temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
Octane, 3-ethyl-4-methyl undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or a radical initiator.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
Octane, 3-ethyl-4-methyl has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: It is used as an additive in fuels to improve combustion efficiency and reduce engine knocking.
Mechanism of Action
The mechanism of action of Octane, 3-ethyl-4-methyl involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Octane, 3-ethyl-4-methyl can be compared with other similar compounds such as:
Properties
CAS No. |
62016-23-3 |
---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3-ethyl-4-methyloctane |
InChI |
InChI=1S/C11H24/c1-5-8-9-10(4)11(6-2)7-3/h10-11H,5-9H2,1-4H3 |
InChI Key |
LXRSBMFQRZTMNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(CC)CC |
Origin of Product |
United States |
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